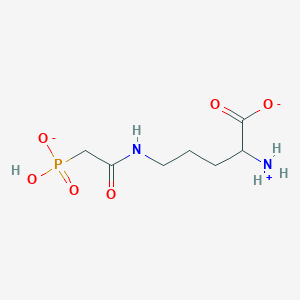

N-delta-(phosphonoacetyl)-L-ornithine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-delta-(phosphonoacetyl)-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O6P- and its molecular weight is 253.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

N-delta-(phosphonoacetyl)-L-ornithine has been identified as a potent inhibitor of ornithine transcarbamylase, an enzyme critical in the urea cycle. The inhibition constant Ki for this compound is approximately 0.77 µM, indicating a strong affinity for the enzyme under physiological conditions (pH 8.0, 37°C) .

Table 1: Inhibition Characteristics of this compound

| Parameter | Value |

|---|---|

| Inhibition Constant Ki | 0.77 µM |

| pH | 8.0 |

| Temperature | 37°C |

The compound does not penetrate bacterial membranes effectively; hence, researchers have developed tripeptide derivatives to enhance its uptake through bacterial permease systems . This modification allows for in vivo studies on bacterial growth inhibition, demonstrating the compound's potential in antibiotic development.

Genetic and Molecular Studies

Recent studies have utilized this compound in mutation analyses related to ornithine transcarbamylase deficiency (OTCD). For instance, molecular docking studies have shown that this compound can bind to the catalytic site of mutated OTC enzymes, providing insights into how specific mutations affect enzyme function and substrate binding .

Table 2: Mutation Impact on OTC Functionality

| Mutation | Effect on OTC Activity | Binding Affinity with this compound |

|---|---|---|

| Q171H | Reduced | Disrupted interatomic interactions |

| N199H | Late onset OTCD | Altered binding dynamics |

These findings highlight the utility of this compound as a tool for studying genetic variations and their biochemical consequences in metabolic disorders.

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as an enzyme inhibitor. Its structural similarity to other antimetabolites suggests that it may be explored as a chemotherapeutic agent. Research indicates that modifications to its structure could yield compounds with enhanced efficacy against specific cancer types by targeting metabolic pathways critical for tumor growth .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound in experimental settings:

- Bacterial Growth Inhibition: A study illustrated that higher concentrations (≥0.75 mM) of glycylglycyl-N-delta-(phosphonoacetyl)-L-ornithine led to bacteriostatic effects on Escherichia coli strains, indicating its potential use in developing new antibiotics .

- OTCD Mutation Analysis: Investigations into novel OTC mutations revealed that this compound could serve as a substrate analogue, providing a basis for future therapeutic strategies aimed at correcting metabolic deficiencies caused by these mutations .

Analyse Des Réactions Chimiques

Mechanism of Enzyme Inhibition

PALO acts as a competitive inhibitor of Escherichia coli OTC by mimicking the tetrahedral transition state formed during the transcarbamoylation reaction. Key properties include:

-

Binding Affinity : Exhibits a low inhibition constant (Ki=0.77muM) at pH 8.0 and 37°C, indicating strong interaction with the enzyme's active site .

-

Structural Mimicry : Combines features of both substrates (carbamoyl phosphate and ornithine), positioning its phosphonoacetyl group to occupy the carbamoyl phosphate-binding domain and its ornithine moiety to bind the ornithine site .

-

Conformational Effects : Induces large ligand-dependent ultraviolet difference spectra (Δϵmax≈1,800\M−1\cm−1) in wild-type OTC, reflecting protein conformational rearrangements critical for catalysis .

Role in Catalytic Transition-State Stabilization

Crystallographic studies of PALO-bound OTC reveal:

PALO’s binding induces a closed conformation in OTC, aligning active-site residues to mirror the transition state during catalysis . Mutagenesis studies show that PALO’s inhibitory efficacy correlates with the magnitude of conformational changes, as mutants with reduced substrate affinity exhibit weaker PALO-induced spectral shifts .

Thermodynamic and Kinetic Linkages

Studies on wild-type and mutant OTCs demonstrate:

-

Binding-Energy Compensation : PALO’s binding energy inversely correlates with the enzyme’s activation energy for transcarbamoylation, indicating induced-fit isomerization optimizes transition-state stabilization .

-

Catalytic Rate Modulation : Mutants with attenuated PALO-induced conformational changes exhibit reduced catalytic efficiency (kcat/Km), confirming the role of structural dynamics in OTC function .

Comparative Analysis with Natural Substrates

-

Carbamoyl Phosphate (CP) : PALO’s phosphonoacetyl group lacks the reactive carbonyl of CP, preventing catalysis while maintaining high-affinity binding .

-

Ornithine : PALO’s L-ornithine backbone ensures proper orientation in the active site, but its δ-amino group is blocked by the phosphonoacetyl moiety, halting the reaction .

Implications for Drug Design

PALO’s structure-function insights have guided the development of transition-state analogs for other enzymes. Its success as an OTC inhibitor highlights the utility of bisubstrate analogs in targeting metabolic enzymes with high specificity .

Propriétés

Formule moléculaire |

C7H14N2O6P- |

|---|---|

Poids moléculaire |

253.17 g/mol |

Nom IUPAC |

2-azaniumyl-5-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]pentanoate |

InChI |

InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/p-1 |

Clé InChI |

FCIHAQFHXJOLIF-UHFFFAOYSA-M |

SMILES canonique |

C(CC(C(=O)[O-])[NH3+])CNC(=O)CP(=O)(O)[O-] |

Synonymes |

N(delta)-(phosphonoacetyl)-L-ornithine N-(phosphonoacetyl)-L-ornithine N-delta-(phosphonoacetyl)-L-ornithine N-delta-PHOOR N5-(phosphonoacetyl)-L-ornithine N5-phosphonoacetyl-L-ornithine PALO cpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.